An In-Depth Technical Guide to Undecanamide: Structure, Properties, and Synthesis
An In-Depth Technical Guide to Undecanamide: Structure, Properties, and Synthesis
Introduction: Defining Undecanamide
Undecanamide (CAS No. 2244-06-6), also known as undecanoic acid amide, is a long-chain primary fatty amide.[1] It consists of a ten-carbon aliphatic tail attached to a carboxamide head group.[2] This simple yet elegant structure imparts amphiphilic properties, leading to its primary use in industrial applications as a surfactant, emulsifier, and lubricant.[2] While its direct role in pharmacology is not extensively documented, its structural class—long-chain fatty amides—is of significant interest in drug development and biochemistry, most notably due to similarities with endogenous signaling lipids like anandamide.[3] This guide provides a comprehensive technical overview of Undecanamide's core chemical properties, structure, spectroscopic signature, and a representative synthetic protocol, tailored for researchers in chemistry and drug development.
Chemical Structure and Properties
Undecanamide is a saturated primary amide with the molecular formula C₁₁H₂₃NO.[4] The molecule features a terminal amide group (-CONH₂) attached to a decyl chain (C₁₀H₂₁). The presence of both a polar amide head and a nonpolar hydrocarbon tail dictates its physical and chemical behavior, including its solubility and intermolecular interactions. The nitrogen atom of the primary amide is sp² hybridized, resulting in a planar geometry for the amide group due to resonance. This planarity is a critical feature in the hydrogen bonding networks that define its solid-state structure.
Caption: 2D Chemical Structure of Undecanamide.
Physicochemical Data Summary
The fundamental physicochemical properties of Undecanamide are summarized below. These values are critical for predicting its behavior in various solvent systems, for purification, and for formulation development.
| Property | Value | Source(s) |
| CAS Number | 2244-06-6 | [1] |
| Molecular Formula | C₁₁H₂₃NO | [4] |
| Molecular Weight | 185.31 g/mol | [4] |
| IUPAC Name | undecanamide | [4] |
| Appearance | Colorless to pale yellow solid or liquid | [2] |
| Melting Point | 54-56 °C | [5] |
| Boiling Point | 320.2 ± 10.0 °C (Predicted) | [5] |
| Density | 0.878 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [2] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 9 | [1] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
Spectroscopic Profile
The structural elucidation of Undecanamide relies on standard spectroscopic techniques. The following sections describe the expected spectral features, which serve as a benchmark for sample characterization and purity assessment.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of Undecanamide is characterized by signals corresponding to the amide protons, the alpha-methylene protons, the bulk methylene chain, and the terminal methyl group.
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δ ~6.5-7.5 ppm (2H, broad singlets): Two distinct, often broad, signals for the non-equivalent -NH₂ protons.
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δ ~2.2 ppm (2H, triplet): The methylene group protons alpha to the carbonyl (C₂-H₂), deshielded by the electron-withdrawing effect of the amide.
-
δ ~1.6 ppm (2H, multiplet): The methylene group protons beta to the carbonyl (C₃-H₂).
-
δ ~1.2-1.4 ppm (~14H, broad multiplet): A large, overlapping signal corresponding to the protons of the bulk methylene groups in the alkyl chain (C₄-C₁₀).
-
δ ~0.88 ppm (3H, triplet): The terminal methyl group protons (C₁₁-H₃).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum provides a distinct signal for each carbon atom in the molecule, offering a reliable fingerprint for identification.
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δ ~175-178 ppm: The carbonyl carbon (C=O) of the amide group, appearing furthest downfield.
-
δ ~36 ppm: The alpha-carbon (C₂).
-
δ ~22-32 ppm: A series of signals for the carbons of the long alkyl chain (C₃-C₁₀).
-
δ ~14 ppm: The terminal methyl carbon (C₁₁).
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for confirming the presence of the primary amide functional group.
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~3350 and ~3180 cm⁻¹ (two bands, medium): Asymmetric and symmetric N-H stretching vibrations, characteristic of a primary amide.
-
~2920 and ~2850 cm⁻¹ (strong): C-H stretching vibrations of the methylene and methyl groups in the alkyl chain.
-
~1640-1680 cm⁻¹ (strong): The C=O stretching vibration, known as the Amide I band. This is one of the most intense peaks in the spectrum.
-
~1620-1650 cm⁻¹ (medium): The N-H bending vibration, known as the Amide II band.
Mass Spectrometry
In mass spectrometry, Undecanamide will show a molecular ion peak (M⁺) corresponding to its molecular weight.
-
m/z 185: The molecular ion peak [M]⁺.
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m/z 186: The [M+H]⁺ peak in positive-ion ESI.
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Characteristic Fragments: Common fragmentation patterns for long-chain amides include alpha-cleavage and the McLafferty rearrangement, which can lead to a prominent peak at m/z 59 for the [CH₂=C(OH)NH₂]⁺ fragment.
Synthesis and Reactivity
The amide functional group is a cornerstone of organic and medicinal chemistry. Undecanamide can be reliably synthesized from its corresponding carboxylic acid, undecanoic acid, through several established methods. A classic and robust laboratory-scale method involves the conversion of the carboxylic acid to an acyl chloride, followed by amination.
Caption: General workflow for the synthesis of Undecanamide.
Representative Experimental Protocol: Synthesis from Undecanoic Acid
This protocol describes a two-step synthesis of Undecanamide from undecanoic acid via an acyl chloride intermediate. Causality: The conversion of the carboxylic acid's hydroxyl group into a better leaving group (chloride) is necessary to facilitate the nucleophilic attack by the relatively weak nucleophile, ammonia.
Materials:
-
Undecanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Concentrated aqueous ammonia (28-30% NH₃)
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
Step 1: Formation of Undecanoyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to prevent premature hydrolysis of the acyl chloride.
-
Reaction: Dissolve undecanoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.
-
Heating: Gently heat the mixture to reflux (approx. 40 °C for DCM) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with damp pH paper at the top of the condenser).
-
Work-up: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude undecanoyl chloride is a moisture-sensitive oil and is typically used immediately in the next step without further purification.
Step 2: Amination of Undecanoyl Chloride
-
Setup: Cool a flask containing concentrated aqueous ammonia (a large excess, e.g., 10 eq) in an ice bath.
-
Reaction: Dissolve the crude undecanoyl chloride from Step 1 in a minimal amount of a water-immiscible solvent like DCM. Add this solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate (Undecanamide) will form immediately.
-
Stirring: Allow the mixture to stir for an additional 30-60 minutes, letting it slowly warm to room temperature.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then a small amount of cold diethyl ether or hexanes to remove nonpolar impurities.
-
Purification: The crude Undecanamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure, crystalline solid.
Applications and Relevance in Drug Development
Industrial Applications: The primary commercial use of Undecanamide is driven by its amphiphilic nature. It functions as a surfactant, emulsifier, and lubricant in various formulations.[2] Its long alkyl chain provides hydrophobicity, while the polar amide group offers hydrophilicity and hydrogen bonding capability.
Relevance in Drug Development: While Undecanamide itself is not a prominent active pharmaceutical ingredient (API), its structural class holds significant relevance for drug development professionals for several reasons:
-
Bioisosterism and Structural Motifs: The amide bond is a fundamental feature in countless pharmaceuticals.[6] Long-chain fatty amides are structural analogs of endogenous signaling molecules, particularly the N-acylethanolamines, which include the endocannabinoid anandamide (N-arachidonoylethanolamine).[3] The endocannabinoid system is a critical regulator of numerous physiological processes, making it a major target for drug discovery.[7][8] Studying simpler, saturated fatty amides like Undecanamide can provide insights into the structure-activity relationships (SAR) of these signaling lipids.
-
Drug Delivery and Formulation: The lipophilic nature of the undecyl chain can be exploited in drug delivery systems. Fatty amides can act as penetration enhancers in transdermal formulations or as components in lipid-based nanoparticle systems designed to improve the solubility and bioavailability of poorly water-soluble drugs.
-
Synthetic Intermediate: Undecanamide can serve as a versatile starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2]
Biological Activity and Toxicological Profile
A comprehensive search of peer-reviewed scientific literature reveals a significant lack of specific pharmacological and toxicological data for Undecanamide (CAS 2244-06-6). General information suggests it has relatively low toxicity, though standard precautions for handling chemical amides to avoid skin and eye irritation are advised.[2]
The absence of specific bioactivity data for Undecanamide presents a clear knowledge gap. However, researchers can infer potential areas of interest from structurally related compounds:
-
Antimicrobial Properties: Other C11-undecane derivatives, such as undecan-3-one, have demonstrated antimicrobial and antifungal activity. This suggests that the undecyl chain itself may contribute to membrane disruption or other antimicrobial mechanisms, warranting investigation for Undecanamide.
-
Endocannabinoid System Modulation: Although Undecanamide lacks the polyunsaturated chain of anandamide, some saturated N-acylethanolamines have been shown to interact with the endocannabinoid system, often by inhibiting the fatty acid amide hydrolase (FAAH) enzyme that degrades anandamide. It is plausible, though unproven, that Undecanamide could exhibit weak interactions within this system.
For drug development professionals, this lack of data signifies an opportunity for foundational research to characterize the biological profile of this simple fatty amide.
References
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Gibka, J., et al. (2009). Antimicrobial activity of undecan-3-one, undecan-3-ol and undec-3-yl acetate. Central European Journal of Immunology, 34(3), 154-157. Available at: [Link]
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Silver, R. J. (2019). Review of the Endocannabinoid System. PMC - PubMed Central. Available at: [Link]
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DiPasquale, G., et al. (2018). The Endocannabinoid System, Our Universal Regulator. Journal of Young Investigators. Available at: [Link]
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Lu, H.-C., & Mackie, K. (2016). Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System. MDPI. Available at: [Link]
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University of Arizona Health Sciences. (2022). What is the endogenous cannabinoid system? YouTube. Available at: [Link]
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PubChem - National Institutes of Health. Undecanamide | C11H23NO | CID 256598. Available at: [Link]
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Maccarone, M., et al. (2021). Endocannabinoid System: Chemical Characteristics and Biological Activity. PMC. Available at: [Link]
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Organic Syntheses. 5,5-DIMETHYL-2-n-PENTYLTETRAHYDROFURAN. Available at: [Link]
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Al-Zoubi, R. M., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. Available at: [Link]
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